(5E)-1-(2,4-dimethylphenyl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Overview
Description
(5E)-1-(2,4-dimethylphenyl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: is a complex organic compound that belongs to the class of thioxodihydropyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(2,4-dimethylphenyl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves a multi-step process:
Formation of the thioxodihydropyrimidine core: This step involves the condensation of a suitable aldehyde with thiourea in the presence of a base such as sodium hydroxide.
Introduction of the 2,4-dimethylphenyl group: This is achieved through a nucleophilic substitution reaction using a 2,4-dimethylphenyl halide.
Benzylidene formation: The final step involves the reaction of the intermediate with 2-methyl-4-(morpholin-4-yl)benzaldehyde under basic conditions to form the benzylidene moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene double bond, converting it to a single bond and forming the corresponding dihydro derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various functionalized aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-1-(2,4-dimethylphenyl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes. Its ability to interact with biological targets makes it a candidate for further investigation in enzyme inhibition studies.
Medicine
In medicinal research, this compound is being explored for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory, anti-cancer, and antimicrobial activities, although more research is needed to confirm these effects.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.
Mechanism of Action
The mechanism of action of (5E)-1-(2,4-dimethylphenyl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-(2,4-dimethylphenyl)-5-[2-methyl-4-(piperidin-4-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- (5E)-1-(2,4-dimethylphenyl)-5-[2-methyl-4-(pyrrolidin-4-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Uniqueness
The uniqueness of (5E)-1-(2,4-dimethylphenyl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in its specific substitution pattern and the presence of the morpholine ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
(5E)-1-(2,4-dimethylphenyl)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-15-4-7-21(17(3)12-15)27-23(29)20(22(28)25-24(27)31)14-18-5-6-19(13-16(18)2)26-8-10-30-11-9-26/h4-7,12-14H,8-11H2,1-3H3,(H,25,28,31)/b20-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKONBCAJDRSSEH-XSFVSMFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)N4CCOCC4)C)C(=O)NC2=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)N4CCOCC4)C)/C(=O)NC2=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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